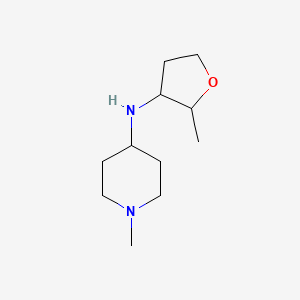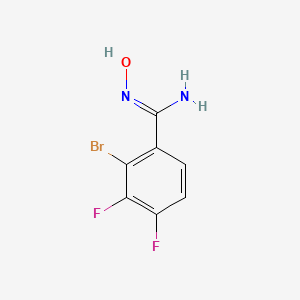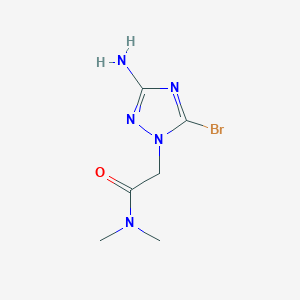
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and brominated compounds.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the brominated triazole.
Acetamide Formation: The final step involves the reaction of the triazole derivative with N,N-dimethylacetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can result in a wide range of substituted triazoles.
Scientific Research Applications
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biological effects.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and amino group may also play roles in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.
2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide: Contains a chlorine atom instead of bromine, leading to different chemical properties.
2-(3-Amino-5-methyl-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide:
Uniqueness
The presence of the bromine atom in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide makes it unique compared to its analogs
Properties
Molecular Formula |
C6H10BrN5O |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C6H10BrN5O/c1-11(2)4(13)3-12-5(7)9-6(8)10-12/h3H2,1-2H3,(H2,8,10) |
InChI Key |
ZLCXNKLGJHCMTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


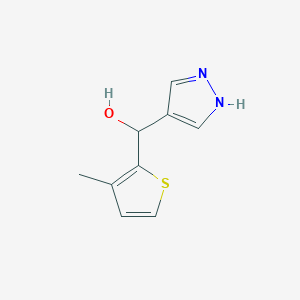
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13312942.png)
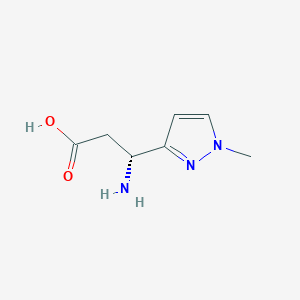



![1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13312969.png)

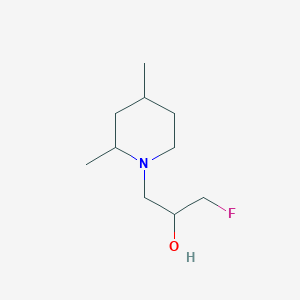
![7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13312982.png)
